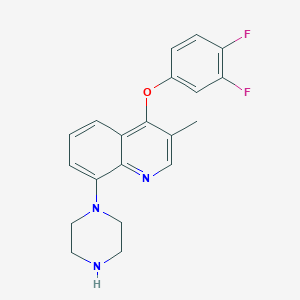
4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .
Preparation Methods
The synthesis of 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline typically involves several steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Nucleophilic Substitution: Fluorine atoms are introduced into the quinoline structure through nucleophilic substitution reactions.
Cross-Coupling Reactions: These reactions are employed to attach various functional groups to the quinoline core.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient synthesis .
Chemical Reactions Analysis
4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial, antineoplastic, and antiviral agents due to its ability to inhibit various enzymes.
Biological Studies: The compound is used to study the effects of fluorine substitution on biological activity and stability.
Industrial Applications: It is used in the synthesis of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atoms enhance the compound’s ability to bind to these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activity .
Comparison with Similar Compounds
Similar compounds to 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline include other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: An antimalarial drug.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and stability compared to other quinoline derivatives .
Properties
CAS No. |
922734-53-0 |
|---|---|
Molecular Formula |
C20H19F2N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(3,4-difluorophenoxy)-3-methyl-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C20H19F2N3O/c1-13-12-24-19-15(3-2-4-18(19)25-9-7-23-8-10-25)20(13)26-14-5-6-16(21)17(22)11-14/h2-6,11-12,23H,7-10H2,1H3 |
InChI Key |
JMZISYXKUGNPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1OC3=CC(=C(C=C3)F)F)C=CC=C2N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


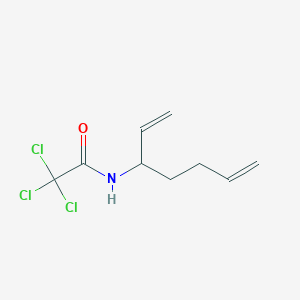
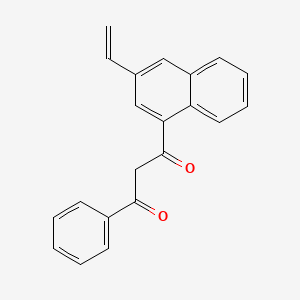
![8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole](/img/structure/B14186321.png)
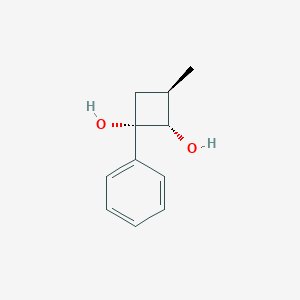
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
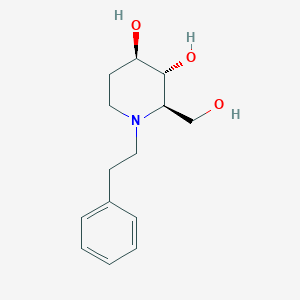
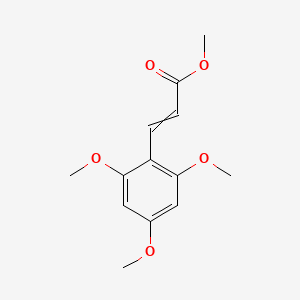
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
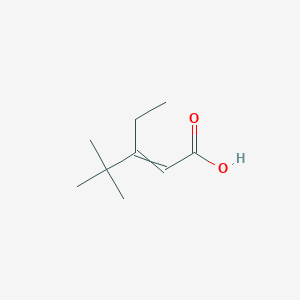
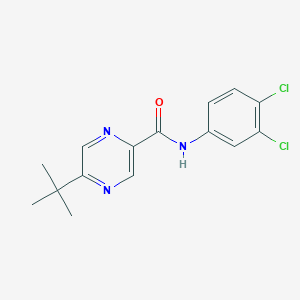
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)
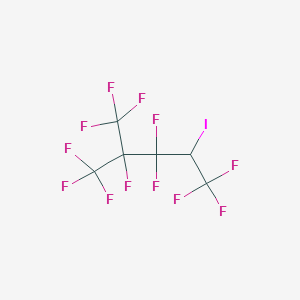
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
